molecular formula C17H21Cl2NO2 B5420020 1-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-propanol hydrochloride

1-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-propanol hydrochloride

Cat. No. B5420020
M. Wt: 342.3 g/mol
InChI Key: LPMMMVFNXSRZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-propanol hydrochloride” is a chemical compound with the molecular formula C17H20ClNO2 . It is used in various chemical reactions and has specific physical and chemical properties .


Synthesis Analysis

The synthesis of such compounds often involves amination (arylation) processes . Aromatic aldehydes undergo an efficient decarboxylative transamination under mild conditions to produce a variety of arylmethylamines . The reaction is mediated by PIFA and NBS . A highly active Mn (I) pincer catalyst enables an atom-economic and highly efficient N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo oxidation and reduction reactions . The attached atoms are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .

Mechanism of Action

The exact mechanism of action of this compound would depend on its application. In general, the compound can participate in reactions such as N-alkylation of amines with alcohols . The reaction is mediated by PIFA and NBS .

Safety and Hazards

As with any chemical compound, handling “1-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-propanol hydrochloride” requires appropriate safety measures. The compound’s safety, risk, hazard, and MSDS information should be referred to before use .

properties

IUPAC Name

1-[[2-[(2-chlorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2.ClH/c1-13(20)10-19-11-14-6-3-5-9-17(14)21-12-15-7-2-4-8-16(15)18;/h2-9,13,19-20H,10-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMMMVFNXSRZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC=C1OCC2=CC=CC=C2Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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